molecular formula C4H7BrN2OS2 B14016111 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one CAS No. 5338-81-8

4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one

Cat. No.: B14016111
CAS No.: 5338-81-8
M. Wt: 243.2 g/mol
InChI Key: OAPYAMKMKUEMCP-UHFFFAOYSA-N
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Description

4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C4H7N2OS2. It is known for its unique structure, which includes a dithiazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide, followed by cyclization with a suitable reagent to form the dithiazolidinone ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

5338-81-8

Molecular Formula

C4H7BrN2OS2

Molecular Weight

243.2 g/mol

IUPAC Name

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one;hydrobromide

InChI

InChI=1S/C4H6N2OS2.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H

InChI Key

OAPYAMKMKUEMCP-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)SS1)C.Br

Origin of Product

United States

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